molecular formula C9H5ClN2O3S B1668747 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone CAS No. 748777-47-1

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Cat. No. B1668747
M. Wt: 256.67 g/mol
InChI Key: RBOAUBASDMUWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inhibitor of PCAF and p300 histone acetyltransferase activity
CCT077791 is an inhibitor of PCAF and p300 histone acetyltransferase activity.

Scientific Research Applications

Antibacterial Activity

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has been studied for its antibacterial properties. Research indicates that derivatives of this compound, especially those with or without a chloro substituent at the C-5 position, show moderate to high antibacterial activities against various Gram-negative and Gram-positive bacteria. Notably, compounds with an electron-withdrawing group at the 4-position of the phenyl ring are more active against Gram-positive bacteria, while those with piperazine derivatives are more effective against Gram-negative bacteria (Khalaj, Adibpour, Shahverdi, & Daneshtalab, 2004).

Antifungal Activity

This compound has also demonstrated antifungal activity. It shows moderate to high effectiveness against human pathogenic fungi, with certain derivatives like 5-chloro-2-(4-nitrophenyl)isothiazol-3-one showing comparable activity to reference drugs like itraconazole and ketoconazole against specific fungi such as Aspergillus niger and Trichophyton mentagrophytes (Adibpour, Khalaj, Rezaee, & Daneshtalab, 2008).

Cosmetic Applications

In the cosmetic industry, 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone has been identified as a major component in methyl isothiazolone formulations used as preservatives. The compound has been analyzed using various chromatographic and spectrometric methods, highlighting its significance in maintaining product quality and safety in cosmetics (Matissek, 1986).

Lipophilicity and Antimicrobial Activity Correlation

There is a significant correlation between the lipophilicity and antimicrobial activity of 5-chloro substituted 3(2H)-isothiazolones. This correlation helps understand the structural attributes that enhance the antimicrobial effectiveness of such compounds (Rezaee, Khalaj, Adibpour, & Saffary, 2009).

Industrial Applications

The compound has been used in industrial applications, particularly as a microbicide in products like water cooling towers and metal working fluids. It is effective in preventing the growth of microorganisms, which is crucial for maintaining the quality and safety of these industrial products (Ghosh, 1999).

properties

IUPAC Name

5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOAUBASDMUWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Reactant of Route 2
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Reactant of Route 3
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Reactant of Route 4
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Reactant of Route 5
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.